molecular formula C30H20N6O6 B11563643 2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine

2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine

Cat. No.: B11563643
M. Wt: 560.5 g/mol
InChI Key: IQCAUPXMVUIIPD-UHFFFAOYSA-N
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Description

2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine is a complex organic compound characterized by its pyrimidine core substituted with two 4-(4-nitrobenzamido)phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Introduction of Nitrobenzamido Groups: The 4-(4-nitrobenzamido)phenyl groups are introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 4-nitrobenzoyl chloride with an amine derivative of the pyrimidine core under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Amino Derivatives: Formed by the reduction of nitro groups.

    Substituted Amides: Formed by nucleophilic substitution reactions.

Scientific Research Applications

2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a probe to study protein-DNA interactions and the mechanisms of enzyme inhibition.

Mechanism of Action

The compound exerts its effects primarily through interactions with DNA. The nitrobenzamido groups facilitate binding to the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts the normal function of the DNA, resulting in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

    2,4-Bis[4-(4-aminobenzamido)phenyl]pyrimidine: Similar structure but with amino groups instead of nitro groups.

    2,4-Bis[4-(4-methylbenzamido)phenyl]pyrimidine: Similar structure but with methyl groups instead of nitro groups.

Uniqueness: 2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine is unique due to the presence of nitro groups, which enhance its ability to interact with DNA and exhibit potent biological activity. The nitro groups also provide sites for further chemical modification, allowing for the development of derivatives with improved properties.

Properties

Molecular Formula

C30H20N6O6

Molecular Weight

560.5 g/mol

IUPAC Name

4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]pyrimidin-4-yl]phenyl]benzamide

InChI

InChI=1S/C30H20N6O6/c37-29(21-5-13-25(14-6-21)35(39)40)32-23-9-1-19(2-10-23)27-17-18-31-28(34-27)20-3-11-24(12-4-20)33-30(38)22-7-15-26(16-8-22)36(41)42/h1-18H,(H,32,37)(H,33,38)

InChI Key

IQCAUPXMVUIIPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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